2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound characterized by a unique molecular structure that includes a thiadiazolidine ring and a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural properties and biological activity.
The compound is primarily synthesized in laboratory settings for research purposes. It is not widely available in commercial markets and is typically used in scientific studies rather than for medicinal or food-related applications.
This compound belongs to the class of thiadiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. It can be classified under the broader category of organic compounds due to its carbon-containing structure.
The synthesis of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions, catalysts, and yields are generally found in specialized literature or patents focused on synthetic organic chemistry.
The molecular formula of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is . Its structure includes:
Key structural data includes:
The compound may participate in various chemical reactions typical of thiadiazolidines:
Technical details regarding the specific conditions for these reactions can be referenced from organic chemistry textbooks or journals focusing on heterocyclic chemistry.
The mechanism of action for 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes.
Data from pharmacological studies suggest that compounds with similar structures may exhibit:
Relevant data regarding these properties can be sourced from chemical databases like PubChem or specialized chemical suppliers.
2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has potential applications in:
Research into this compound's efficacy and safety profiles continues to expand its potential applications in medicinal chemistry and pharmacology.
The synthesis of 2-isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide (CAS 2090653-49-7, C₁₀H₂₁N₃O₂S) relies on sequential transformations to construct its heterocyclic core, integrate the piperidine moiety, and install the sulfone functionality. Key challenges include managing reactivity of nitrogen nucleophiles and preventing over-oxidation.
The thiadiazolidine ring is typically assembled via condensation between a sulfamide derivative and an aldehyde or ketone. For this compound, isobutyraldehyde serves as the carbonyl source, reacting with N-sulfonyl diamines under acidic catalysis. Critical parameters include:
The intermediate 2-isopropyl-1,2,5-thiadiazolidine is isolated as a crystalline solid prior to piperidine functionalization. Yields range from 65–78% under optimized conditions [1] [3].
Table 1: Optimization of Thiadiazolidine Core Condensation
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
None | Toluene | 110 | 24 | 32 |
p-TsOH (5 mol%) | Toluene | 110 | 8 | 71 |
p-TsOH (10 mol%) | THF | 65 | 6 | 78 |
AcOH (10 mol%) | Toluene | 110 | 12 | 58 |
Piperidine incorporation employs reductive amination between 4-aminopiperidine and the thiadiazolidine-aldehyde precursor. Key advancements include:
Chiral purity is maintained by using enantiopure trans-4-aminopiperidine derivatives, preventing epimerization at C₄ [5].
Selective sulfoxidation to the 1,1-dioxide state requires careful oxidant selection:
Purification via silica gel chromatography isolates the target compound in >99% chemical purity [1].
Modern synthetic routes emphasize atom economy and catalytic efficiency to minimize waste:
Table 2: Catalytic Methodologies for Key Synthetic Steps
Reaction Step | Catalyst/Technique | Conditions | Green Metrics Improvement |
---|---|---|---|
Condensation | Heterogeneous Zr-MOF | Ethanol, 80°C | E-factor reduced from 18.7 to 5.2 |
Reductive amination | Pd/C (1 mol%) H₂ (1 atm) | Methanol, 25°C | Eliminates cyanide waste from NaBH₃CN |
Sulfoxidation | SiO₂-supported tungstate | H₂O₂, H₂O, 60°C | Replaces chlorinated solvents |
The C₅ position of the piperidin-4-yl group introduces chirality considerations during synthesis:
Solid-state organization of the 1,1-dioxide moiety directs crystal packing, enabling resolution via diastereomeric salt formation with O,O'-dibenzoyl tartaric acid [1].
Table 3: Stereoselective Approaches and Outcomes
Method | Reagent/Catalyst | Stereochemical Outcome | ee/dr |
---|---|---|---|
Chiral auxiliary | (R)-tert-Butanesulfinamide | (4R,5S)-isomer | dr 12:1 |
Enzymatic resolution | Candida antarctica lipase B | (S)-enantiomer | ee >99% |
Asymmetric hydrogenation | Ru(II)-TsDPEN | (S)-configured piperidine | 94% ee |
Diastereomeric crystallization | L-(+)-Tartaric acid | (4S,5R)-isomer | ee 98% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0